Fungimycin
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Overview
Description
Preparation Methods
Fungimycin is primarily obtained through microbiological synthesis using Streptomyces coelicolor var. aminophilus . The production process involves cultivating the bacterium in a suitable growth medium, followed by extraction and purification of the antibiotic . The synthetic route typically includes fermentation, extraction with organic solvents, and chromatographic purification to isolate the active compound .
Chemical Reactions Analysis
Fungimycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Fungimycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of polyene macrolide antibiotics . In biology, it serves as a tool to investigate the mechanisms of antifungal resistance and the role of membrane sterols in fungal cells . In medicine, this compound is explored for its potential use in treating fungal infections, although its high toxicity remains a challenge . In industry, it is used as an eco-friendly fungicide for agricultural crop protection .
Mechanism of Action
Fungimycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular components . The disruption of the cell membrane ultimately results in cell death . The molecular targets of this compound include ergosterol and other sterol components of the fungal cell membrane .
Comparison with Similar Compounds
Fungimycin is similar to other heptaene macrolide antibiotics such as amphotericin B, candicidin, levorin, and mycoheptin . this compound is unique in its specific structure and spectrum of activity . Unlike amphotericin B, which is widely used in clinical settings, this compound’s high toxicity has limited its medical use . Nevertheless, its effectiveness as an antifungal agent makes it valuable for non-medical applications, such as in agriculture .
Properties
CAS No. |
1404-87-1 |
---|---|
Molecular Formula |
C59H86N2O17 |
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
InChI Key |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
Canonical SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Key on ui other cas no. |
11016-07-2 |
Synonyms |
fungimycin perimycin |
Origin of Product |
United States |
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